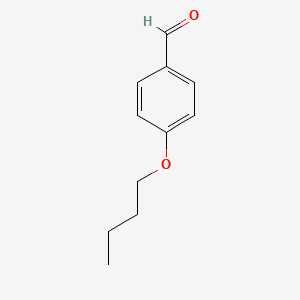
4-丁氧基苯甲醛
概述
描述
4-Butoxybenzaldehyde, also known as p-butoxybenzaldehyde, is an organic compound with the molecular formula C11H14O2. It is a derivative of benzaldehyde where the para position of the benzene ring is substituted with a butoxy group (–O(CH2)3CH3). This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
科学研究应用
4-Butoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of fragrances, dyes, and other specialty chemicals.
作用机制
Target of Action
4-Butoxybenzaldehyde, also known as Benzaldehyde, 4-butoxy-, is a chemical compound with the molecular formula C11H14O2 . The primary target of 4-Butoxybenzaldehyde is the enzyme tyrosinase . Tyrosinase plays a key role in the production of melanin, a pigment responsible for color in the skin, hair, and eyes.
Mode of Action
4-Butoxybenzaldehyde acts as an inhibitor of the enzyme tyrosinase . It interacts with the active site of the enzyme, preventing it from catalyzing the oxidation of tyrosine to melanin. This results in a decrease in melanin production.
Biochemical Pathways
The inhibition of tyrosinase by 4-Butoxybenzaldehyde affects the melanogenesis pathway . Melanogenesis is the process by which melanin is produced in melanocytes. By inhibiting tyrosinase, 4-Butoxybenzaldehyde disrupts this pathway, leading to reduced melanin production.
Result of Action
The primary result of the action of 4-Butoxybenzaldehyde is a reduction in melanin production due to the inhibition of tyrosinase . This could potentially lead to a lightening of skin color, making 4-Butoxybenzaldehyde of interest for cosmetic applications.
生化分析
Biochemical Properties
4-Butoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the inhibition of enzyme activities. For instance, it has been evaluated for its ability to inhibit the diphenolase activity of mushroom tyrosinase . This interaction suggests that 4-Butoxybenzaldehyde can bind to the active site of the enzyme, preventing the substrate from accessing it and thus inhibiting the enzyme’s activity. Such properties make it a valuable tool in studying enzyme kinetics and mechanisms.
Molecular Mechanism
At the molecular level, 4-Butoxybenzaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, particularly for tyrosinase, by binding to its active site and preventing substrate access . This inhibition can lead to decreased enzyme activity and subsequent changes in cellular processes that depend on the enzyme’s function. Additionally, 4-Butoxybenzaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Butoxybenzaldehyde can be synthesized through the Williamson ether synthesis method. The process involves the reaction of 4-hydroxybenzaldehyde with 1-bromobutane in the presence of a base such as potassium carbonate. The reaction is typically carried out in N,N-dimethylformamide (DMF) at elevated temperatures (around 70°C) under an inert atmosphere .
Industrial Production Methods: In an industrial setting, the synthesis of 4-butoxybenzaldehyde follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The crude product is usually purified through distillation or chromatography to obtain the desired compound .
化学反应分析
Types of Reactions: 4-Butoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: It can be reduced to 4-butoxybenzyl alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic addition to the aldehyde group.
Major Products:
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
相似化合物的比较
4-Butoxybenzaldehyde can be compared with other similar compounds such as:
4-Ethoxybenzaldehyde: Similar structure but with an ethoxy group instead of a butoxy group.
4-Fluorobenzaldehyde: Contains a fluorine atom at the para position instead of a butoxy group.
4-Nitrobenzaldehyde: Contains a nitro group at the para position instead of a butoxy group.
Uniqueness: The presence of the butoxy group in 4-butoxybenzaldehyde imparts unique chemical properties, such as increased hydrophobicity and altered reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
属性
IUPAC Name |
4-butoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-8-13-11-6-4-10(9-12)5-7-11/h4-7,9H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWMNHADTZZHGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063992 | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20008 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5736-88-9 | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5736-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005736889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxybenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508762 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 4-butoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-butoxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.771 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OP1TZF294 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the butoxy group in 4-butoxybenzaldehyde influence its reactivity in the Knoevenagel reaction compared to benzaldehyde?
A1: [] The presence of the butoxy group at the para position of benzaldehyde leads to decreased reactivity of the carbonyl carbon in the Knoevenagel reaction. This is likely due to the electron-donating nature of the butoxy substituent, which increases electron density at the carbonyl carbon, making it less susceptible to nucleophilic attack. This effect was observed in the synthesis of cinnamic acid derivatives where 4-butoxybenzaldehyde exhibited lower yields compared to benzaldehyde.
Q2: What liquid crystalline properties have been observed in compounds derived from 4-butoxybenzaldehyde?
A2: [] Asymmetric azomethine-azobenzene intermediates synthesized from 4-butoxybenzaldehyde and asymmetrically substituted azobenzene diamines exhibited smectic A and nematic phases as observed through Polarized Optical Microscopy (POM). These liquid crystalline properties are attributed to the combination of the rigid azobenzene core and the flexible butoxy chain in the molecular structure.
Q3: How does the presence of a 4-butoxy substituent on benzaldehyde influence the diastereoselectivity of aldol reactions with chlorotitanium enolates?
A3: [] Interestingly, while many aldehydes yield predominantly syn aldol adducts in reactions with chlorotitanium enolates derived from 2′-hydroxypropiophenone, the presence of a 4-butoxy substituent on benzaldehyde leads to a preference for the anti diastereomer. This suggests that the bulky butoxy group influences the transition state of the reaction, favoring a different spatial arrangement of the reacting molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

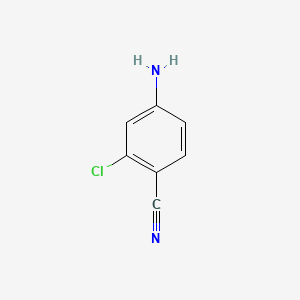
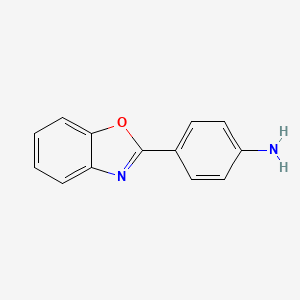
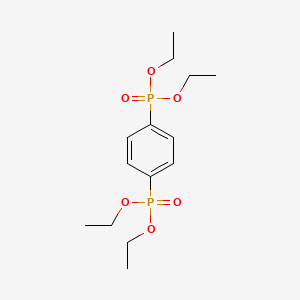
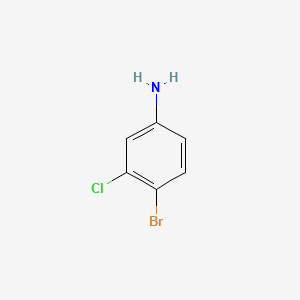
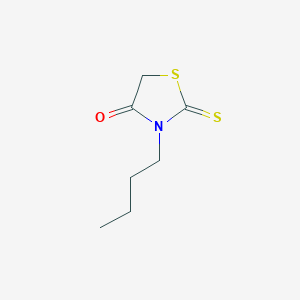


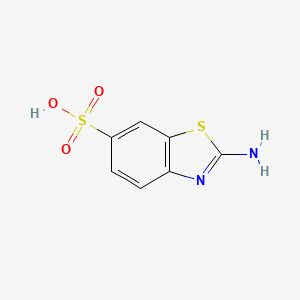
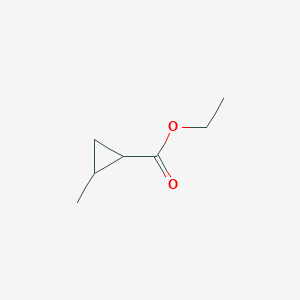
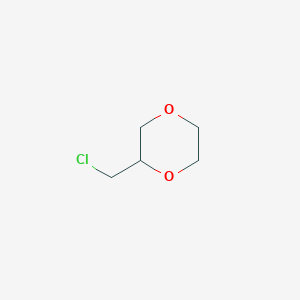
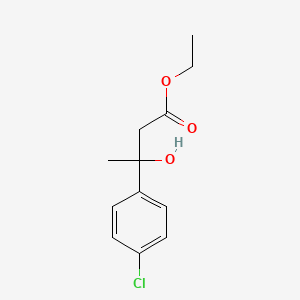

![[3-(Dimethylamino)phenyl]methanol](/img/structure/B1265762.png)

